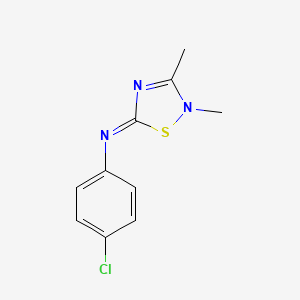
(5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline typically involves the reaction of 4-chloroaniline with a thiadiazole precursor. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain a pure product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield amines or alcohols.
Substitution: May yield halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of agrochemicals or dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)benzamide
- 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)phenylamine
Uniqueness
4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline is unique due to its specific substitution pattern on the thiadiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Actividad Biológica
(5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring substituted with a chlorophenyl group and two methyl groups, which may influence its biological properties.
1. Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial activities. Studies indicate that modifications in the thiadiazole structure can enhance these effects. For instance:
- A review highlighted that compounds with electron-donating groups like methyl and phenyl at specific positions on the thiadiazole ring exhibit increased antimicrobial activity compared to those with electron-withdrawing groups .
- In vitro studies demonstrated that related thiadiazole compounds displayed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties.
2. Anticancer Activity
Recent research has focused on the anticancer potential of thiadiazole derivatives:
- A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that some derivatives had IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil .
- The presence of the chlorophenyl group in this compound could enhance its interaction with cellular targets involved in cancer proliferation.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-FU | MCF-7 | 6.80 ± 0.90 |
| 5b | HepG2 | 12.64 ± 0.47 |
| (5Z) | MCF-7 | TBD |
3. Anti-inflammatory Activity
Thiadiazoles have been reported to possess anti-inflammatory properties:
- Compounds with a similar structure have demonstrated significant inhibition of inflammatory mediators in various models . This suggests that this compound may also exhibit anti-inflammatory effects through modulation of cytokine production.
Case Studies
Several studies have investigated the biological activities of thiadiazole derivatives:
- Antidiabetic Activity : A study reported that certain thiadiazole derivatives exhibited significant α-amylase inhibition, indicating potential as antidiabetic agents . The structural modifications in (5Z) could enhance this activity.
- Anticonvulsant Activity : Thiadiazole compounds have been explored for their anticonvulsant effects. Research indicates that modifications to the thiadiazole ring can lead to increased efficacy against seizures .
Propiedades
Número CAS |
89476-27-7 |
|---|---|
Fórmula molecular |
C10H10ClN3S |
Peso molecular |
239.73 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C10H10ClN3S/c1-7-12-10(15-14(7)2)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3 |
Clave InChI |
SQNMTPGQJQWCBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC2=CC=C(C=C2)Cl)SN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















